molecular formula C22H14F3NO4 B2783146 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate CAS No. 303090-95-1

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate

Cat. No. B2783146
CAS RN: 303090-95-1
M. Wt: 413.352
InChI Key: CMCFKQVFGBPIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate, also known as 2-(1,3-Dioxo-2-benzofuranyl)-3-(trifluoromethyl)benzoate, is a synthetic compound with a wide range of applications in scientific research. It is a member of the family of benzoate esters and is composed of a benzofuran moiety attached to a trifluoromethylbenzoate moiety. It is used as a reagent in organic synthesis, as a starting material in the synthesis of pharmaceuticals, and as an inhibitor in biochemical and physiological studies.

Scientific Research Applications

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate(1,3-Dioxobenzo[de]isoquinolin-2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoateyl)ethyl 3-(trifluoromethyl)benzoate has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material in the synthesis of pharmaceuticals, and as an inhibitor in biochemical and physiological studies. It has also been used as a catalyst in the synthesis of other compounds, such as 1,3-dioxobenzo[de]isoquinolin-2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoateyl)ethyl this compound(trifluoromethyl)benzoate. In addition, it has been used as a substrate for the study of enzymes, such as cytochrome P450.

Mechanism of Action

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate(1,3-Dioxobenzo[de]isoquinolin-2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoateyl)ethyl 3-(trifluoromethyl)benzoate acts as an inhibitor of cytochrome P450 enzymes. It binds to the heme group of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. It has also been found to interact with other proteins, such as the cytochrome b5 reductase, which is involved in the reduction of cytochrome c.
Biochemical and Physiological Effects
This compound(1,3-Dioxobenzo[de]isoquinolin-2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoateyl)ethyl 3-(trifluoromethyl)benzoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been found to inhibit the activity of other proteins, such as cytochrome b5 reductase, which is involved in the reduction of cytochrome c. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate(1,3-Dioxobenzo[de]isoquinolin-2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoateyl)ethyl 3-(trifluoromethyl)benzoate has several advantages when used in laboratory experiments. It is a relatively stable compound, making it easy to store and handle. It is also water soluble, making it easy to dissolve in aqueous solutions. Furthermore, it is relatively inexpensive, making it a cost-effective reagent. However, it has some limitations. It has a relatively low solubility in organic solvents, making it difficult to use in some experiments. In addition, it is toxic and should be handled with care.

Future Directions

The potential future directions for 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate(1,3-Dioxobenzo[de]isoquinolin-2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoateyl)ethyl 3-(trifluoromethyl)benzoate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and drug metabolism. In addition, further research into its antioxidant and anti-inflammatory properties could lead to the development of new therapeutic agents. Finally, further research into its potential applications as a catalyst in organic synthesis could lead to the development of new synthetic methods.

Synthesis Methods

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate(1,3-Dioxobenzo[de]isoquinolin-2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoateyl)ethyl 3-(trifluoromethyl)benzoate can be synthesized from 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoatebenzofuranol and trifluoromethylbenzoic acid. The reaction involves the condensation of the two reactants in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out at a temperature of approximately 180°C and a pressure of approximately 1 atm. The reaction can be completed in approximately 12 hours.

properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO4/c23-22(24,25)15-7-1-6-14(12-15)21(29)30-11-10-26-19(27)16-8-2-4-13-5-3-9-17(18(13)16)20(26)28/h1-9,12H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCFKQVFGBPIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCOC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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